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Introduction

Skullcapflavone Il is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a
plant widely utilized in traditional medicine for its anti-inflammatory and anti-cancer properties.
[1] As a member of the flavone class of polyphenolic secondary metabolites, Skullcapflavone
Il has garnered significant interest for its diverse pharmacological activities, including anti-
inflammatory, antimicrobial, and neuroprotective effects.[2][3] This technical guide provides a
comprehensive overview of its chemical structure, stereochemistry, methods for its structural
elucidation, and its interaction with key signaling pathways.

Chemical Structure and Properties

Skullcapflavone Il, also known as Neobaicalein, is a tetramethoxyflavone.[4] Its core is a
flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain
that forms a heterocyclic pyran ring (C). The systematic IUPAC name for Skullcapflavone Il is
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one.[4][5] The structure
is characterized by hydroxyl groups at positions 5 and 2' and methoxy groups at positions 6, 7,
8, and 6'.[4]

The chemical and physical properties are summarized below.
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Identifier Value Reference
5-hydroxy-2-(2-hydroxy-6-

IUPAC Name methoxyphenyl)-6,7,8- [4]
trimethoxychromen-4-one
Neobaicalein, 5,2'-Dihydroxy-

Synonyms [41[6]
6,7,8,6'-tetramethoxyflavone

CAS Number 55084-08-7 [4]

Molecular Formula C19H180s [4115]

Molecular Weight 374.35 g/mol [5]

Monoisotopic Mass

374.10016754 Da

[4]16]

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=
0)C3=C(C(=C(C(=C302)0C)
0OC)0OC)0)0

[5]

InChl Key

GMQFOKBGMKVUQZ-
UHFFFAOYSA-N

[5]

Stereochemistry

The core flavone structure of Skullcapflavone Il is planar and does not contain any chiral

centers. The molecule is achiral and, therefore, does not exhibit stereoisomerism.

Consequently, it does not have enantiomers or diastereomers and does not rotate plane-

polarized light.

Experimental Protocols for Isolation and Structural

Elucidation

The isolation and structural determination of Skullcapflavone Il from its natural source,

Scutellaria baicalensis, involves a series of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol
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A general methodology for isolating flavonoids like Skullcapflavone Il from S. baicalensis is as
follows:

» Extraction: The dried and powdered roots of S. baicalensis are extracted with a solvent such
as methanol or ethanol. Techniques like pressurized liquid extraction (PLE) or ultrasonic-
assisted extraction may be employed to improve efficiency.[7]

o Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of
increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based
on their polarity.[8]

o Chromatography: The targeted flavonoid-rich fraction (typically the ethyl acetate fraction)
undergoes further separation using chromatographic techniques.

o Column Chromatography: Silica gel or Sephadex columns are used for initial separation.

[9]

o High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition
chromatography technique is highly effective for separating and purifying bioactive
compounds from complex mixtures without a solid support matrix, thus avoiding
irreversible sample adsorption.[7][8]

o High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final
step to yield highly purified Skullcapflavone Il (>98%).[8][9]
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Extraction & Fractionation
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Isolation and Purification Workflow for Skullcapflavone II.
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Structural Elucidation Methodologies

The definitive structure of Skullcapflavone Il is established using a combination of modern
spectroscopic methods.[10][11][12]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular weight and elemental composition, confirming the molecular formula
C19H180s.[4][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that
reveal structural motifs, such as the location of methoxy and hydroxyl groups, by analyzing
characteristic neutral losses (e.g., loss of CHse from methoxy groups).[13][14]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the
complete structural elucidation of flavonoids.[15][16]

o 'H NMR: Provides information on the number and chemical environment of protons,

including the substitution patterns on the aromatic rings.

o 13C NMR: Determines the number of unique carbon atoms and their types (e.g., carbonyl,

aromatic, methoxy).

o 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY
(Correlation Spectroscopy) identifies proton-proton couplings within spin systems. HSQC
(Heteronuclear Single Quantum Coherence) correlates protons with their directly attached
carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the entire
molecular framework and confirming the precise positions of all substituents.[15]
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Spectroscopic Technique Purpose in Structural Elucidation

Determines exact mass and elemental
HRMS N ]
composition to confirm the molecular formula.

Tandem MS (MS/MS) Provides fragmentation data to identify structural
andem
fragments and functional groups.

Identifies proton environments and substitution

1H NMR o
patterns on the aromatic rings.
Determines the carbon skeleton and identifies

13C NMR _
functional groups (carbonyls, methoxy carbons).
Establishes the complete connectivity of the

2D NMR (COSY, HSQC, HMBC) molecule by mapping *H-*H and *H-13C
correlations.

Synthesis

The synthesis of Skullcapflavone Il has been reported, typically involving the condensation of
an appropriately substituted acetophenone with a substituted benzaldehyde, followed by
cyclization to form the flavone core.[17] More recently, biotransformation approaches, such as
enzymatic glycosylation, have been explored to create novel derivatives with enhanced
properties like increased aqueous solubility.[18]

Biological Activity and Signaling Pathways

Skullcapflavone Il exhibits a range of biological activities by modulating specific intracellular
signaling pathways. Its anti-inflammatory effects are particularly well-documented.

Inhibition of the TGF-B/Smad Pathway

Transforming growth factor-beta (TGF-[3) signaling is crucial in cellular processes like growth,
differentiation, and immune regulation.[19] Dysregulation of this pathway is implicated in
fibrosis and inflammation. Skullcapflavone Il has been shown to reduce the main
pathophysiological features of allergic asthma, in part by acting on the TGF-1/Smad signaling
pathways.[20] It can inhibit TGF-B-induced epithelial-mesenchymal transition (EMT), a key
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process in fibrosis, potentially through the regulation of the NF-kB and Smad signaling
pathways.[20][21]

In the canonical TGF-3 pathway, the ligand binds to the type Il receptor (TBRII), which recruits
and phosphorylates the type | receptor (TBRI).[22] The activated TRRI then phosphorylates
receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[23] These activated R-
SMADs form a complex with SMADA4, translocate to the nucleus, and regulate the transcription
of target genes.[22] Skullcapflavone Il can interfere with this cascade, leading to a reduction
in pro-fibrotic and pro-inflammatory gene expression.
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Inhibition of the TGF-3/Smad Signaling Pathway by Skullcapflavone II.

© 2025 BenchChem. All rights reserv

ed. 8/11 Tech Support


https://www.benchchem.com/product/b1221306?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Regulation of STAT1, NF-kB, and p38 MAPK Pathways

Skullcapflavone Il has also been demonstrated to suppress the production of pro-
inflammatory chemokines, such as TARC and MDC, in keratinocytes.[2] This suppression is
achieved by inhibiting the phosphorylation of key signaling proteins: STAT1, NF-kB, and p38
MAPK.[2][24][25][26] These pathways are central to the inflammatory response. For instance,
the activation of NF-kB and MAPK signaling pathways can trigger the expression of
inflammatory cytokines like IL-6, IL-8, and TNF-a.[27] By downregulating the activation of these
interconnected pathways, Skullcapflavone Il exerts potent anti-inflammatory effects.[2][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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